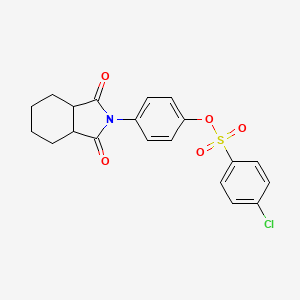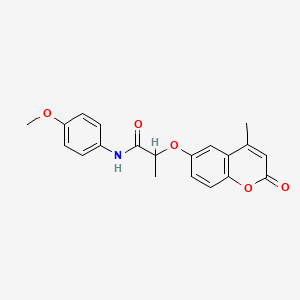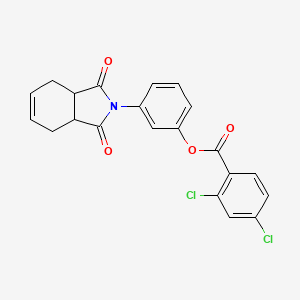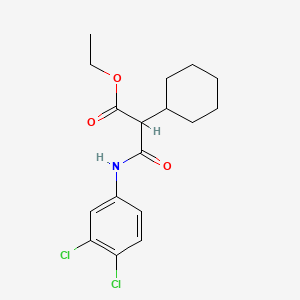![molecular formula C18H21BrN2O2 B4007444 5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007444.png)
5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Overview
Description
5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C18H21BrN2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.07864 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermolecular Interactions and Crystal Structure Analysis
One notable application of 5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde in scientific research is its involvement in studies of intermolecular interactions and crystal structure. A study by Barakat et al. (2017) focused on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde to form a complex organic compound, which was then analyzed using various spectroscopic and thermal tools, X-ray single crystal diffraction, Hirshfeld surface analysis, and DFT calculations. This research highlighted the compound's good thermal stability and provided insights into its electronic structure and intermolecular interactions, which are crucial for understanding material properties and designing new compounds with desired characteristics (Barakat et al., 2017).
Formation of Hydrogen-Bonded Structures
Another study highlighted the ability of molecules derived from 5-bromo-1H-indole-3-carbaldehyde to form specific hydrogen-bonded structures, leading to the assembly of molecules into ribbons. This characteristic is significant in the field of supramolecular chemistry, where the formation of ordered structures is a key objective for developing new materials and understanding biological processes at the molecular level (Ali, Halim, & Ng, 2005).
Synthetic Applications and Derivative Formation
The compound also serves as a precursor in the synthesis of various organic compounds. For example, Parrick et al. (1989) discussed the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones from indoles, including derivatives of 5-bromo-1H-indole-3-carbaldehyde, showcasing its utility in creating precursors for further chemical transformations. Such studies are fundamental in organic synthesis, enabling the development of new drugs, materials, and chemicals with specific functions (Parrick et al., 1989).
Marine Natural Products Research
Furthermore, the investigation of marine natural products led to the isolation of bromoindoles, including derivatives similar to 5-bromo-1H-indole-3-carbaldehyde, from marine sponges. Such research contributes to the discovery of new natural products with potential pharmacological activities, expanding the chemical diversity available for drug discovery and development (Rasmussen et al., 1993).
Anticonvulsant Activity Research
In the field of medicinal chemistry, the synthesis of novel compounds derived from indole carbaldehydes, including structures related to 5-bromo-1H-indole-3-carbaldehyde, has been explored for their potential anticonvulsant activities. This research is crucial for developing new therapeutic agents for treating neurological disorders such as epilepsy (Gautam, Gupta, & Yogi, 2021).
Properties
IUPAC Name |
5-bromo-1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-12-4-3-5-13(2)21(12)18(23)10-20-9-14(11-22)16-8-15(19)6-7-17(16)20/h6-9,11-13H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSNXPMIZDBIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)


![2-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-6-methoxyphenol](/img/structure/B4007372.png)
![4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007374.png)
![[2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate](/img/structure/B4007378.png)
![1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B4007384.png)
![3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4007391.png)
![N'-[(3-methylphenyl)methyl]-N-(oxolan-3-ylmethyl)oxamide](/img/structure/B4007398.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007401.png)



![2-methyl-6-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007429.png)
